molecular formula C17H15N3O2 B5606796 1h-Indole-7-carboxylic acid,[(2-methoxyphenyl)methylene]hydrazide

1h-Indole-7-carboxylic acid,[(2-methoxyphenyl)methylene]hydrazide

Cat. No.: B5606796
M. Wt: 293.32 g/mol
InChI Key: ALRZXJDLVXHQBM-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1h-Indole-7-carboxylic acid,[(2-methoxyphenyl)methylene]hydrazide is a compound belonging to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their presence in many natural products and their significant pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1h-Indole-7-carboxylic acid,[(2-methoxyphenyl)methylene]hydrazide typically involves the reaction of 1h-indole-7-carboxylic acid with [(2-methoxyphenyl)methylene]hydrazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

1h-Indole-7-carboxylic acid,[(2-methoxyphenyl)methylene]hydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

1h-Indole-7-carboxylic acid,[(2-methoxyphenyl)methylene]hydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1h-Indole-7-carboxylic acid,[(2-methoxyphenyl)methylene]hydrazide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1h-Indole-7-carboxylic acid,[(2-methoxyphenyl)methylene]hydrazide is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[(E)-(2-methoxyphenyl)methylideneamino]-1H-indole-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-22-15-8-3-2-5-13(15)11-19-20-17(21)14-7-4-6-12-9-10-18-16(12)14/h2-11,18H,1H3,(H,20,21)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALRZXJDLVXHQBM-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=NNC(=O)C2=CC=CC3=C2NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=N/NC(=O)C2=CC=CC3=C2NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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